![molecular formula C8H17N B3244228 (3R)-3-Ethyl-3-methylpiperidine CAS No. 1609430-53-6](/img/structure/B3244228.png)
(3R)-3-Ethyl-3-methylpiperidine
Overview
Description
(3R)-3-Ethyl-3-methylpiperidine is a chemical compound that belongs to the class of piperidine alkaloids. It is a chiral molecule that possesses a unique stereochemistry, which makes it an important target for synthesis and research.
Mechanism of Action
The mechanism of action of ((3R)-3-Ethyl-3-methylpiperidine)-3-Ethyl-3-methylpiperidine is not fully understood. However, studies have suggested that it may act as a modulator of neurotransmitter systems in the brain, such as the dopamine and serotonin systems.
Biochemical and Physiological Effects:
((3R)-3-Ethyl-3-methylpiperidine)-3-Ethyl-3-methylpiperidine has been shown to have various biochemical and physiological effects. It has been reported to have analgesic, anti-inflammatory, and anti-convulsant properties. It has also been shown to have a positive effect on cognitive function and memory.
Advantages and Limitations for Lab Experiments
The advantages of using ((3R)-3-Ethyl-3-methylpiperidine)-3-Ethyl-3-methylpiperidine in lab experiments include its unique stereochemistry, which makes it an important target for synthesis and research. It also has a wide range of potential applications in various scientific fields. However, its limitations include its high cost and the difficulty in synthesizing and purifying it.
Future Directions
There are several future directions for research on ((3R)-3-Ethyl-3-methylpiperidine)-3-Ethyl-3-methylpiperidine. One area of interest is its potential use as a therapeutic agent in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential use as a chiral auxiliary in asymmetric synthesis. Additionally, further studies are needed to fully understand its mechanism of action and its potential biochemical and physiological effects.
Scientific Research Applications
((3R)-3-Ethyl-3-methylpiperidine)-3-Ethyl-3-methylpiperidine has been used in various scientific research applications, such as in the synthesis of alkaloid derivatives, as a chiral auxiliary in asymmetric synthesis, and as a ligand in metal-catalyzed reactions. It has also been studied for its potential use as a therapeutic agent in the treatment of neurological disorders.
properties
IUPAC Name |
(3R)-3-ethyl-3-methylpiperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-3-8(2)5-4-6-9-7-8/h9H,3-7H2,1-2H3/t8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCJUEBKFAMLJR-MRVPVSSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCNC1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(CCCNC1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901292019 | |
Record name | Piperidine, 3-ethyl-3-methyl-, (3R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901292019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-3-Ethyl-3-methylpiperidine | |
CAS RN |
1609430-53-6 | |
Record name | Piperidine, 3-ethyl-3-methyl-, (3R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609430-53-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperidine, 3-ethyl-3-methyl-, (3R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901292019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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